![molecular formula C15H17NO B14132843 2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 2’ position and a dimethylamino group at the 4 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nitration may introduce a nitro group at the ortho or para position relative to the methoxy group.
Applications De Recherche Scientifique
2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The methoxy and dimethylamino groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-N,N-dimethylaniline: This compound has a similar structure but lacks the biphenyl moiety.
4-Methoxy-N,N-dimethylbenzylamine: This compound has a methoxy group at the para position relative to the dimethylamino group but lacks the biphenyl structure.
Uniqueness
2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine is unique due to the presence of both the methoxy and dimethylamino groups on a biphenyl scaffold. This combination of functional groups and the biphenyl structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17NO/c1-16(2)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17-3/h4-11H,1-3H3 |
Clé InChI |
ZULAWKQYMWDGQJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


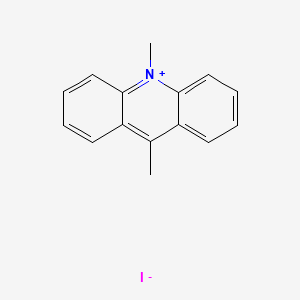

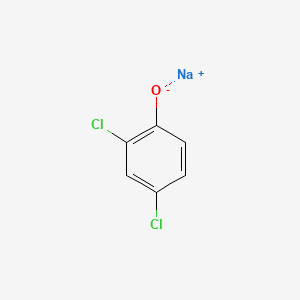
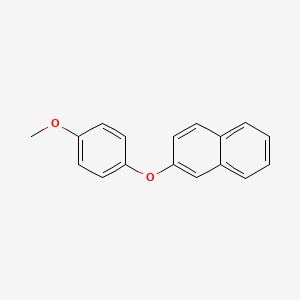
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
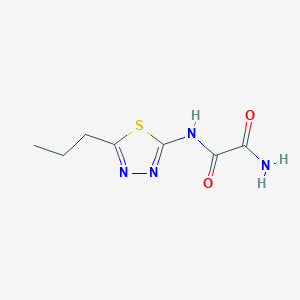
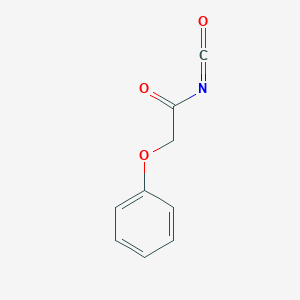

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
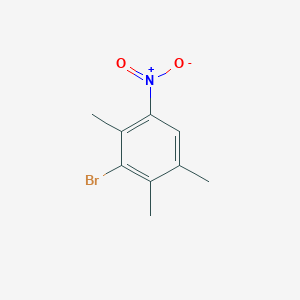
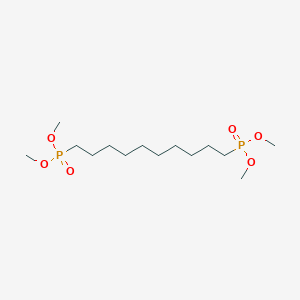
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
